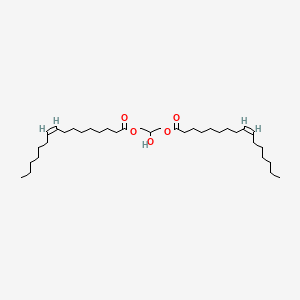
Dipalmitolein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipalmitolein is a diacylglycerol that contains palmitoleic acid at two positions . It is a liquid with a molecular formula of C35H64O5 and a formula weight of 564.9 .
Synthesis Analysis
The synthesis of Dipalmitolein involves the enzyme diacylglycerol acyltransferase (RcDGAT) which is critical in catalyzing the terminal step in castor oil biosynthesis . The products of this biosynthesis contain two or three ricinoleoyl moieties .
Molecular Structure Analysis
The molecular formula of Dipalmitolein is C35H64O5 . It has a molecular weight of 564.88 . The structure contains a total of 103 bonds, including 39 non-H bonds, 4 multiple bonds, 32 rotatable bonds, 4 double bonds, 2 esters (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Physical And Chemical Properties Analysis
Dipalmitolein has a density of 0.9±0.1 g/cm³ . Its boiling point is 782.6±30.0 °C at 760 mmHg . The enthalpy of vaporization is 113.9±3.0 kJ/mol . The flash point is 292.9±24.6 °C . The index of refraction is 1.469 . The molar refractivity is 252.9±0.3 cm³ . It has 6 H bond acceptors, 0 H bond donors, 51 freely rotating bonds .
Applications De Recherche Scientifique
Biochemical Research
Dipalmitolein is a type of diacylglycerol . Diacylglycerols are important in biochemical research, particularly in the study of lipid biochemistry . They are involved in various biological processes, including signal transduction and lipid metabolism.
Lipid Research
Dipalmitolein, like other glycerolipids, plays a significant role in lipid research . It can be used as a standard in lipidomics studies to understand the role of lipids in health and disease.
Pharmaceutical Development
Lipids like Dipalmitolein can be used in the development of pharmaceuticals . They can be used in drug delivery systems to improve the solubility and bioavailability of drugs.
Safety And Hazards
Propriétés
IUPAC Name |
[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCZIVACHUFMPO-VMNXYWKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dipalmitoleoylglycerol | |
Q & A
Q1: What are the potential benefits of Dipalmitolein in managing diabetes mellitus?
A1: Dipalmitolein exhibits α-glucosidase inhibitory activity. α-Glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose in the small intestine. By inhibiting this enzyme, Dipalmitolein could potentially help regulate blood sugar levels, making it a potential therapeutic agent for managing diabetes mellitus [].
Q2: What is the mechanism of action for Dipalmitolein's α-glucosidase inhibitory activity?
A3: Dipalmitolein exhibits a mixed competitive inhibition against S. cerevisiae α-glucosidase with a KI value of 0.48 μM []. This suggests that Dipalmitolein can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's catalytic activity. Further studies are needed to fully elucidate the specific interactions between Dipalmitolein and the α-glucosidase enzyme.
Q3: What are the potential sources of Dipalmitolein for research and development?
A4: Dipalmitolein can be enzymatically produced from Lecithin using Lecithinase D []. Additionally, research has identified the internal organs of the sea cucumber Stichopus japonicas as a potential natural source of Dipalmitolein []. This finding suggests that marine organisms could be valuable sources for the discovery and development of novel bioactive compounds like Dipalmitolein.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyrido[4,3-e][1,3]thiazine](/img/structure/B570449.png)
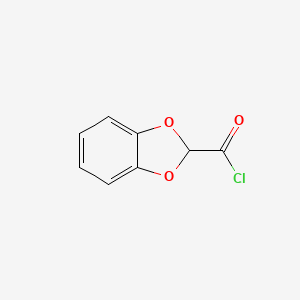
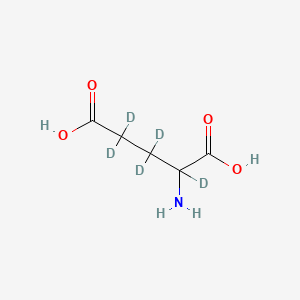
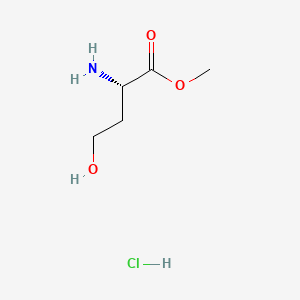
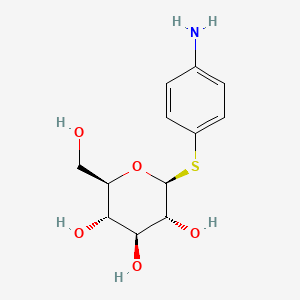

![N-[4-Amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570456.png)

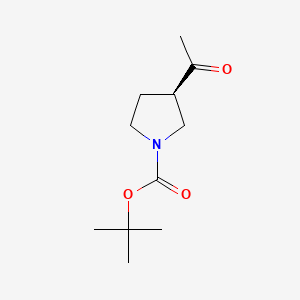
![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)
